Biuret, 1-phenethyl-

Gastric Ulcer Gastric Secretion Pyloric Ligation

1-Phenethylbiuret (1-carbamoyl-3-(2-phenylethyl)urea, C₁₀H₁₃N₃O₂, MW 207.23) is a phenyl-substituted biuret derivative that emerged from 1960s medicinal chemistry programs evaluating biurets as potential gastric antisecretory agents. Characterized by its phenethyl substitution on the biuret scaffold, this compound is a white crystalline solid with a melting point of approximately 225°C and limited aqueous solubility at room temperature.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
CAS No. 6774-15-8
Cat. No. B15485977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiuret, 1-phenethyl-
CAS6774-15-8
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)NC(=O)N
InChIInChI=1S/C10H13N3O2/c11-9(14)13-10(15)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H4,11,12,13,14,15)
InChIKeyZRJREXHTQPGADY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenethylbiuret (CAS 6774-15-8): A CNS-Active Phenyl-Substituted Biuret for Specialized Pharmacological Research


1-Phenethylbiuret (1-carbamoyl-3-(2-phenylethyl)urea, C₁₀H₁₃N₃O₂, MW 207.23) is a phenyl-substituted biuret derivative that emerged from 1960s medicinal chemistry programs evaluating biurets as potential gastric antisecretory agents [1]. Characterized by its phenethyl substitution on the biuret scaffold, this compound is a white crystalline solid with a melting point of approximately 225°C and limited aqueous solubility at room temperature [1]. Unlike unsubstituted biuret (CAS 108-19-0), which primarily serves as a slow-release nitrogen fertilizer, the phenethyl substitution confers central nervous system (CNS) activity and distinct pharmacological properties, making it a specialized tool compound for research into gastric secretion, ulcer formation, and neurological pathways.

Why In-Class Biuret Analogs Cannot Simply Be Interchanged with 1-Phenethylbiuret (CAS 6774-15-8)


Substitution patterns on the biuret scaffold dramatically alter pharmacological activity and target engagement. While the unsubstituted parent compound (biuret, CAS 108-19-0) exhibits no significant CNS activity and is primarily used in agricultural applications, and 1-phenylbiuret (CAS 13911-40-5) lacks the ethylene spacer essential for receptor interactions, 1-phenethylbiuret occupies a unique activity space characterized by gastric antisecretory effects, ulcer protection, and CNS modulation [1]. Even closely related analogs like phenpropylbiuret (with a three-carbon linker) and 1-(β-phenethyl)-5,5-diethylbiuret (with additional alkyl substitution) exhibit divergent potency profiles in gastric secretion inhibition models [2]. Therefore, researchers cannot assume that any phenyl-substituted biuret or generic biuret derivative will recapitulate the specific pharmacological fingerprint of 1-phenethylbiuret in experimental systems.

Quantitative Evidence Guide: Head-to-Head Performance of 1-Phenethylbiuret (CAS 6774-15-8) Versus Structural Analogs


Gastric Ulcer Incidence: 1-Phenethylbiuret Provides Comparable Protection to Phenobarbital and Meprobamate Without CNS Depression

In the pyloric ligated rat model, 1-phenethylbiuret (administered subcutaneously at 50 mg/kg) reduced ulcer incidence to a degree comparable to reference standards phenobarbital and meprobamate [1]. Critically, while phenobarbital and meprobamate produced signs of neurological depression at doses required for equivalent ulcer protection, 1-phenethylbiuret achieved this protective effect without observable CNS depression [2]. This represents a key differentiation in therapeutic index for experimental gastric protection studies.

Gastric Ulcer Gastric Secretion Pyloric Ligation

Gastric Secretion Inhibition: Superior Intraduodenal Efficacy of 1-Phenethylbiuret Over Phenpropylbiuret at Equivalent Dose

Among the phenyl-substituted biuret series, 1-phenethylbiuret and phenpropylbiuret demonstrated the most potent inhibition of gastric secretion in the pyloric ligated rat model [1]. However, when administered via the intraduodenal route at 100 mg/kg, 1-phenethylbiuret produced greater inhibition of gastric secretion and more pronounced decreases in both free and total acid concentration compared to phenpropylbiuret at the same dose [2]. This differential highlights the importance of the two-carbon phenethyl linker relative to the three-carbon phenpropyl linker for optimal intraduodenal activity.

Gastric Secretion Acid Output Intraduodenal Administration

CNS Pharmacological Profile: 1-Phenethylbiuret Demonstrates Selective Polysynaptic Over Monosynaptic Reflex Inhibition

1-Phenethylbiuret exhibited dose-dependent inhibition of both polysynaptic and monosynaptic spinal reflex pathways in cats, but with a distinct selectivity pattern: at doses of 23-52 mg/kg, the compound inhibited polysynaptic reflexes, while higher doses were required to depress monosynaptic pathways [1]. Furthermore, subsequent doses depressed polysynaptic pathways to a greater degree than monosynaptic reflexes, with effect duration lasting 40 to 60 minutes [2]. This polysynaptic preference contrasts with agents like mephenesin, which primarily affect interneuronal pathways, and positions 1-phenethylbiuret as a tool for dissecting spinal reflex circuitry.

Central Nervous System Spinal Reflexes Neuropharmacology

Anticonvulsant Activity: 1-Phenethylbiuret Exhibits Anticonvulsant Effects and Potentiates Hexobarbital-Induced Loss of Righting Reflex

1-Phenethylbiuret demonstrated anticonvulsant activity in standard seizure models and, when administered to mice just recovering from hexobarbital-induced hypnosis (100 mg/kg), produced recurrence of the loss of righting reflex in 100% of animals tested [1]. Additionally, the compound potentiated both hexobarbital-induced and ether-induced loss of righting reflex in mice and rats [2]. This robust potentiation effect is a hallmark of certain CNS-active agents and distinguishes 1-phenethylbiuret from biuret analogs lacking significant CNS penetration or activity.

Anticonvulsant CNS Depression Pentobarbital Potentiation

Mechanistic Differentiation: 1-Phenethylbiuret Lacks Anticholinergic and Antispasmodic Activity

Despite its potent gastric antisecretory and antiulcer effects, 1-phenethylbiuret did not demonstrate anticholinergic or antispasmodic properties when tested in the antichromodacryorrhea assay and the charcoal meal test in animals [1]. This negative finding distinguishes 1-phenethylbiuret from classical gastric antisecretory agents such as atropine (a muscarinic antagonist) and antispasmodics, and confirms that its gastric protective effects operate through a distinct mechanism, likely involving central nervous system pathways rather than peripheral autonomic blockade [2]. This mechanistic distinction is critical for researchers seeking to isolate CNS-mediated gastric effects without confounding peripheral actions.

Mechanism of Action Anticholinergic Antispasmodic

Best Research Application Scenarios for 1-Phenethylbiuret (CAS 6774-15-8) Based on Verified Quantitative Evidence


Experimental Gastric Ulcer Research Requiring CNS Depression-Free Protection

Use 1-phenethylbiuret in pyloric ligation rat models to investigate gastric mucosal protection mechanisms. The compound provides ulcer protection comparable to phenobarbital and meprobamate but without inducing neurological depression at protective doses [1]. This scenario is ideal for studies where sedation would confound behavioral assessments, gastric emptying measurements, or where the experimental design requires animals to remain alert during the observation period.

Spinal Reflex Pathway Dissection with Selective Polysynaptic Inhibition

Employ 1-phenethylbiuret (23-52 mg/kg) in anesthetized cat spinal reflex preparations to selectively inhibit polysynaptic pathways while sparing monosynaptic reflexes [1]. The 40-60 minute effect duration [2] provides a practical experimental window. This application is valuable for researchers studying spinal cord circuitry, pain pathways, or screening compounds that may modulate specific reflex arcs.

CNS-Mediated Gastric Secretion Studies Without Peripheral Autonomic Confounds

Use 1-phenethylbiuret in gastric secretion models where anticholinergic or antispasmodic activity would introduce confounding variables. The compound's lack of anticholinergic activity (negative antichromodacryorrhea test) and absence of antispasmodic effects (negative charcoal meal test) [1] ensures that observed gastric antisecretory effects can be attributed to central mechanisms rather than peripheral muscarinic blockade or direct smooth muscle relaxation.

Barbiturate Potentiation and Drug Interaction Studies

Leverage 1-phenethylbiuret's robust potentiation of hexobarbital-induced loss of righting reflex (100% recurrence in recovering mice at 100 mg/kg hexobarbital) [1] for studies investigating mechanisms of CNS depressant synergy, anesthetic potentiation, or drug-drug interactions. This scenario is particularly relevant for researchers exploring polypharmacy effects or screening for compounds that may alter barbiturate metabolism or CNS sensitivity.

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